molecular formula C9H16ClNO3S B15348403 N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester CAS No. 78774-18-2

N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester

Cat. No.: B15348403
CAS No.: 78774-18-2
M. Wt: 253.75 g/mol
InChI Key: JGUYKEVAYUBJIF-XDKWHASVSA-N
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Description

N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester: is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an acetyl group, a chloropropyl group, and a methyl ester group attached to the cysteine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester typically involves the following steps:

  • Starting Material: The synthesis begins with L-cysteine, which undergoes acetylation to form N-acetyl-L-cysteine.

  • Chlorination: The acetylated cysteine is then subjected to chlorination to introduce the chloropropyl group.

  • Esterification: Finally, the compound is treated with methanol to form the methyl ester derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Amine Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester is used in organic synthesis as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: The compound has been studied for its potential biological activities, including antioxidant properties and its role in modulating cellular processes.

Medicine: Research has explored the use of this compound in therapeutic applications, such as its potential to act as a precursor for drugs targeting specific diseases.

Industry: In the chemical industry, this compound is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also modulate signaling pathways involved in cellular processes.

Comparison with Similar Compounds

  • N-Acetyl-L-cysteine (NAC): A closely related compound that is widely used as a mucolytic agent and antioxidant.

  • N-Acetyl-S-2-chloropropyl-L-cysteine ethyl ester: Another ester derivative of L-cysteine with similar properties but different ester group.

Uniqueness: N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

CAS No.

78774-18-2

Molecular Formula

C9H16ClNO3S

Molecular Weight

253.75 g/mol

IUPAC Name

methyl (2R)-2-acetamido-3-(2-chloropropylsulfanyl)propanoate

InChI

InChI=1S/C9H16ClNO3S/c1-6(10)4-15-5-8(9(13)14-3)11-7(2)12/h6,8H,4-5H2,1-3H3,(H,11,12)/t6?,8-/m0/s1

InChI Key

JGUYKEVAYUBJIF-XDKWHASVSA-N

Isomeric SMILES

CC(CSC[C@@H](C(=O)OC)NC(=O)C)Cl

Canonical SMILES

CC(CSCC(C(=O)OC)NC(=O)C)Cl

Origin of Product

United States

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